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Compound of Interest

Compound Name:
4-Fluoro-2-methylphenethyl

alcohol

CAS No.: 124869-88-1

Cat. No.: B2429932

Get Quote

Introduction & Chemical Profile
4-Fluoro-2-methylphenethyl alcohol is a bifunctional aromatic building block.[1][2] Its value

lies in the unique electronic and steric properties imparted by the 4-fluoro and 2-methyl

substituents.[1][2]

Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the most reactive

phenyl position (CYP450 blockade).[2]

Conformational Locking: The ortho-methyl group introduces steric strain that can "lock" the

ethyl side chain into specific bioactive conformations, enhancing receptor binding affinity

compared to non-methylated analogs.
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Property Specification

IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanol

CAS Number 7592-26-9

Molecular Formula C₉H₁₁FO

Molecular Weight 154.18 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 108-110 °C (at 12 mmHg)

Solubility
Soluble in DCM, EtOAc, MeOH; sparingly

soluble in water

Core Synthetic Workflows
The utility of this alcohol stems from its conversion into two primary classes of intermediates:

Electrophilic Alkylating Agents (Halides/Sulfonates) and Oxidized Carbonyls (Acids/Aldehydes).

[2]
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Figure 1: Divergent synthetic pathways transforming the alcohol into electrophilic or

nucleophilic precursors.[1][2]
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Detailed Experimental Protocols
Protocol A: Activation to 4-Fluoro-2-methylphenethyl
Bromide
Rationale: The hydroxyl group is a poor leaving group.[1][2] Conversion to the bromide creates

a potent electrophile for attaching this fluorinated tail to nitrogen heterocycles (e.g.,

piperazines, piperidines) common in antipsychotic and antidepressant drugs.

Reagents:

Starting Material: 4-Fluoro-2-methylphenethyl alcohol (1.0 equiv)[1][2]

Reagent: Phosphorus Tribromide (PBr₃) (0.4 equiv)[1][2]

Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

Setup: Charge a flame-dried 3-neck round-bottom flask with 4-Fluoro-2-methylphenethyl
alcohol (10.0 g, 64.8 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.

Cooling: Cool the solution to 0 °C using an ice/salt bath.

Addition: Add PBr₃ (2.45 mL, 26.0 mmol) dropwise via a pressure-equalizing addition funnel

over 30 minutes. Caution: Reaction is exothermic.

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3-4 hours.

Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alcohol (Rf ~0.3) and

appearance of the bromide (Rf ~0.8).[2]

Quench: Cool back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (50 mL).

Note: Gas evolution (CO₂) will occur.[1][2]

Workup: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine

organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: The crude bromide is typically pure enough (>95%) for subsequent alkylations. If

necessary, purify via short-path distillation or silica plug filtration (100% Hexanes).[1][2]

Expected Yield: 90-95% (Pale yellow oil).[1][2]

Protocol B: Synthesis of Fluorinated Phenethyl-
Piperazine Scaffold
Rationale: This protocol demonstrates the application of the bromide (from Protocol A) to

synthesize a "drug-like" core. N-phenethyl piperazines are key pharmacophores in serotonin

(5-HT) and dopamine receptor modulators.[1][2]

Reagents:

Electrophile: 4-Fluoro-2-methylphenethyl bromide (1.0 equiv)[1][2]

Nucleophile: 1-Boc-piperazine (1.2 equiv)[1][2]

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1][2]

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation[1][2]

Solvent: Acetonitrile (MeCN)[1][2]

Step-by-Step Methodology:

Mixing: In a reaction vial, suspend 1-Boc-piperazine (1.2 g, 6.4 mmol), K₂CO₃ (2.2 g, 16.0

mmol), and KI (88 mg, 0.53 mmol) in MeCN (20 mL).

Addition: Add 4-Fluoro-2-methylphenethyl bromide (1.15 g, 5.3 mmol) dissolved in MeCN (5

mL).

Heating: Heat the mixture to reflux (80 °C) for 12-16 hours.

Filtration: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KBr) and rinse the

cake with EtOAc.

Concentration: Evaporate the solvent to obtain a semi-solid residue.
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Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 →

7:3).

Deprotection (Optional): To access the free secondary amine, treat the Boc-intermediate with

4M HCl in Dioxane for 2 hours.

Data Summary:

Parameter Value

Yield (Coupling) 82-88%

Purity (HPLC) >98%

| Key NMR Signal | Triplet at ~2.6 ppm (N-CH₂-CH₂-Ar) confirming alkylation.[1][2] |

Protocol C: Oxidation to 4-Fluoro-2-methylphenylacetic
Acid
Rationale: Phenylacetic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs)

and auxin-like agrochemicals.[1][2] The "Jones Oxidation" is robust for this transformation.

Reagents:

Substrate: 4-Fluoro-2-methylphenethyl alcohol[1][2]

Oxidant: Jones Reagent (CrO₃ / H₂SO₄)[1][2]

Solvent: Acetone

Methodology:

Dissolve the alcohol (1.0 g) in acetone (15 mL) and cool to 0 °C.

Add Jones Reagent dropwise until the orange color persists (indicating excess oxidant).

Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
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Quench with isopropanol (to consume excess Cr(VI)) until the mixture turns green.

Dilute with water and extract with EtOAc.

Critical Step: Extract the organic layer with 1M NaOH (pulling the acid into the aqueous

phase). Discard the organic layer (removes neutral impurities).

Acidify the aqueous phase (pH 2) with 1M HCl and re-extract with EtOAc to isolate the pure

acid.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield in Alkylation
Elimination of HBr (Styrene

formation)

Lower reaction temperature to

60 °C; switch base to DIPEA or

use a less polar solvent

(Toluene).

Incomplete Oxidation
Steric hindrance from ortho-

methyl

Increase reaction time; switch

to catalytic TEMPO/NaOCl

(milder, less steric sensitivity).

[1][2]

Colored Impurities
Polymerization of styrene

byproduct

Ensure reaction temperature in

Protocol A does not exceed 30

°C during PBr₃ addition.

Safety & Handling (E-E-A-T)
PBr₃: Highly corrosive and water-reactive.[1][2] Releases HBr gas. Must be handled in a

fume hood.[3] Quench excess reagent with extreme caution.

Chromium (VI): Carcinogenic.[1][2] Dispose of all chromium waste in dedicated heavy metal

waste streams.

Fluorinated Compounds: While generally stable, avoid incineration which can release HF.
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Synthesis of Fluorinated Phenethyl Bromides

Title: "Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents."

Source:Journal of Organic Chemistry (via ResearchGate).[2]

URL:[Link]

Oxidation Protocols (Jones/Swern)

Title: "Oxidation of Alcohols to Aldehydes and Ketones."
Source:Organic Chemistry Portal.

URL:[Link]

Piperazine Alkylation Strategies

Title: "Synthetic Approaches to Piperazine-Containing Drugs."[1][2]

Source:Molecules (MDPI).[1][2]

URL:[Link][1][2]

Application in NK1 Antagonists (Contextual)

Title: "Discovery process and pharmacological characteriz
Source:Journal of Medicinal Chemistry.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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